![molecular formula C21H18ClFN4O3S B2428354 N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112341-55-5](/img/structure/B2428354.png)

N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

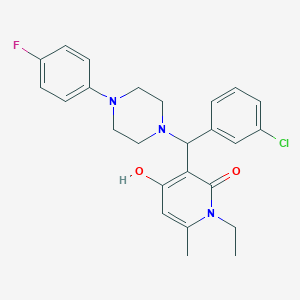

Descripción

This compound is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been studied for their potential therapeutic applications .

Chemical Reactions Analysis

The types of reactions involving aromatic rings like the ones in this compound are typically substitution, addition, and oxidation . The exact reactions this compound can undergo would depend on its specific structure and the conditions it’s subjected to.Aplicaciones Científicas De Investigación

EP1 Receptor Selective Antagonists

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid (1) is a functional PGE2 antagonist selective for the EP1 receptor subtype. Analog studies, where the phenyl-sulfonyl moiety was replaced with more hydrophilic heteroarylsulfonyl moieties, resulted in optimized antagonist activity. Some analogs demonstrated in vivo antagonist activity. These findings are critical as they provide insights into the structure-activity relationship (SAR) in the development of EP1 receptor selective antagonists (Naganawa et al., 2006).

Microbial Degradation of Sulfonamides

Sulfonamide antibiotics, due to their persistence in the environment, can promote antibiotic resistance. Microbacterium sp. strain BR1 was found to degrade sulfonamides like sulfamethoxazole through an unusual pathway initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This unique microbial strategy involves the hydroxylation of the carbon atom attached to the sulfonyl group, leading to the release of sulfite and other compounds. This novel pathway could offer insights into environmental decontamination of sulfonamide antibiotics (Ricken et al., 2013).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of certain sulfonamides with benzodioxane and acetamide moieties was investigated. Synthesized compounds were tested against α-glucosidase and acetylcholinesterase (AChE), exhibiting substantial inhibitory activity. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting the therapeutic potential of these compounds in enzyme-related disorders (Abbasi et al., 2019).

Dye Treatment with Novel Sulfonated Thin-Film Composite Membranes

Innovative sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes demonstrated improved water flux due to enhanced surface hydrophilicity without compromising the rejection of dyes. The introduction of sulfonic acid groups played a pivotal role in water permeation and dye rejection during the TFC NF separation process. This advancement in membrane technology could be crucial for environmental and industrial applications, especially in dye treatment processes (Liu et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O3S/c1-26-16-7-5-12(30-3)9-13(16)18-19(26)20(29)27(2)21(25-18)31-10-17(28)24-15-6-4-11(23)8-14(15)22/h4-9H,10H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXLVISOVHEUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2428271.png)

![7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2428273.png)

![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)

![3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2428278.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2428284.png)

![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2428285.png)

![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2428287.png)

![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2428288.png)

![N-(1-Cyanocyclopropyl)-6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2428289.png)

![N-(1-Cyclopropylpyrrolidin-3-yl)-N-[(2-fluoro-3-methylphenyl)methyl]prop-2-enamide](/img/structure/B2428291.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)